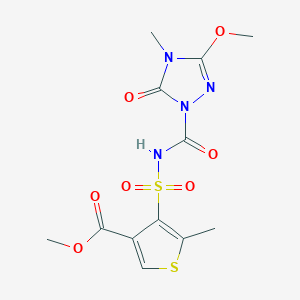

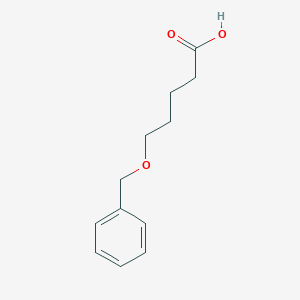

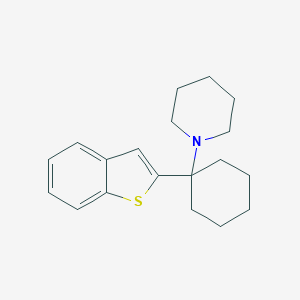

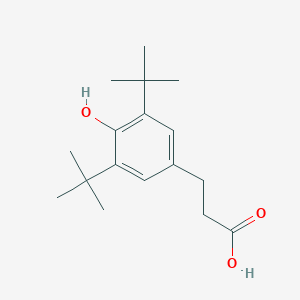

![molecular formula C39H65N9O9 B109922 [Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

[Lys5,MeLeu9,Nle10]-NKA(4-10)

Vue d'ensemble

Description

[Lys5,MeLeu9,Nle10]-NKA(4-10) est un fragment peptidique synthétique dérivé de la neurokinine A, un membre de la famille des tachykinines, des neuropeptides. Ce composé est connu pour son activité agoniste puissante sur le récepteur de la neurokinine-2, qui joue un rôle crucial dans divers processus physiologiques, notamment la contraction des muscles lisses et la neurotransmission .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de [Lys5,MeLeu9,Nle10]-NKA(4-10) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Réactions de couplage: Utilisation de réactifs comme le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques.

Étapes de déprotection: Enlèvement des groupes protecteurs des acides aminés pour permettre des réactions de couplage ultérieures.

Clivage de la résine: Utilisation d'acide trifluoroacétique (TFA) pour cliver le peptide de la résine et éliminer les groupes protecteurs des chaînes latérales.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour [Lys5,MeLeu9,Nle10]-NKA(4-10) ne soient pas largement documentées, la synthèse peptidique à grande échelle implique souvent des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (HPLC) pour la purification. Ces méthodes garantissent une pureté et un rendement élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

[Lys5,MeLeu9,Nle10]-NKA(4-10) peut subir diverses réactions chimiques, notamment:

Oxydation: Le résidu méthionine peut être oxydé en sulfoxyde de méthionine ou en sulfone de méthionine.

Réduction: Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène ou acide performique.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Réactifs SPPS standard tels que DIC et HOBt.

Principaux produits formés

Oxydation: Sulfoxyde de méthionine, sulfone de méthionine.

Réduction: Groupes thiols libres.

Substitution: Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

[Lys5,MeLeu9,Nle10]-NKA(4-10) a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme composé modèle pour l'étude des techniques de synthèse et de modification peptidique.

Biologie: Enquête sur son rôle dans la neurotransmission et la contraction des muscles lisses.

Médecine: Exploration d'applications thérapeutiques potentielles dans des conditions impliquant une dysrégulation du récepteur de la neurokinine-2.

Industrie: Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides

Mécanisme d'action

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerce ses effets en se liant et en activant le récepteur de la neurokinine-2. Cette activation déclenche une cascade de voies de signalisation intracellulaires, conduisant à des réponses physiologiques telles que la contraction des muscles lisses et la libération de neurotransmetteurs. Les principales cibles moléculaires comprennent les récepteurs couplés aux protéines G et les effecteurs en aval tels que la phospholipase C et la protéine kinase C .

Applications De Recherche Scientifique

[Lys5,MeLeu9,Nle10]-NKA(4-10) has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurotransmission and smooth muscle contraction.

Medicine: Explored for potential therapeutic applications in conditions involving neurokinin-2 receptor dysregulation.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

[Lys5,MeLeu9,Nle10]-NKA(4-10) exerts its effects by binding to and activating the neurokinin-2 receptor. This activation triggers a cascade of intracellular signaling pathways, leading to physiological responses such as smooth muscle contraction and neurotransmitter release. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C .

Comparaison Avec Des Composés Similaires

Composés similaires

Neurokinine A: Le composé parent dont [Lys5,MeLeu9,Nle10]-NKA(4-10) est dérivé.

[Pro9] Substance P: Un autre peptide tachykinine ayant une activité agoniste sur le récepteur de la neurokinine-1.

[D-Ala2,D-Leu5] Enképhaline: Un peptide ayant une activité sur les récepteurs opioïdes.

Unicité

[Lys5,MeLeu9,Nle10]-NKA(4-10) est unique en raison de ses modifications spécifiques aux positions 5, 9 et 10, qui améliorent sa sélectivité et sa puissance pour le récepteur de la neurokinine-2. Ces modifications le distinguent des autres peptides tachykinines et contribuent à son profil pharmacologique distinct .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N9O9/c1-7-8-16-27(34(42)52)44-38(56)30(19-23(2)3)48(6)31(49)22-43-39(57)33(24(4)5)47-37(55)29(20-25-14-10-9-11-15-25)46-36(54)28(17-12-13-18-40)45-35(53)26(41)21-32(50)51/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H2,42,52)(H,43,57)(H,44,56)(H,45,53)(H,46,54)(H,47,55)(H,50,51)/t26-,27-,28-,29-,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBMQAYBIOYAKI-HLYNNXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.